2-Methyl-N-ethyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde

Description

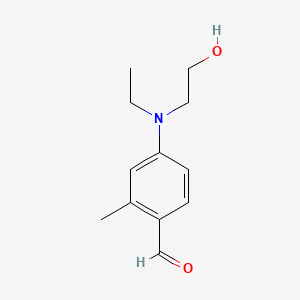

2-Methyl-N-ethyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde is a benzaldehyde derivative with a methyl group at position 2 and an ethyl and 2-hydroxyethyl substituent on the 4-amino group. Its molecular formula is C₁₃H₁₈N₂O₂ (molecular weight: 234.3). This compound is characterized by its dual functionality: the aldehyde group enables nucleophilic reactions, while the hydroxyethyl group enhances solubility in polar solvents. It serves as a precursor in synthesizing fluorescent probes, pharmaceuticals, and specialty chemicals .

Properties

IUPAC Name |

4-[ethyl(2-hydroxyethyl)amino]-2-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-3-13(6-7-14)12-5-4-11(9-15)10(2)8-12/h4-5,8-9,14H,3,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXOVGKFQCQCWIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C1=CC(=C(C=C1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00176259 | |

| Record name | 4-(Ethyl(2-hydroxyethyl)amino)-o-tolualdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21850-52-2 | |

| Record name | 4-[Ethyl(2-hydroxyethyl)amino]-2-methylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21850-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Ethyl(2-hydroxyethyl)amino)-o-tolualdehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021850522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Ethyl(2-hydroxyethyl)amino)-o-tolualdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[ethyl(2-hydroxyethyl)amino]-o-tolualdehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.547 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-[Ethyl(2-hydroxyethyl)amino]-2-methylbenzaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8QRD59GVD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Preparation Methods Analysis

General Synthetic Approach

The synthesis of 2-Methyl-N-ethyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde generally involves the nucleophilic substitution or condensation reaction between a substituted benzaldehyde derivative and an amine containing both ethyl and hydroxyethyl substituents. The key starting materials often include:

- o-Tolualdehyde (2-methylbenzaldehyde) as the aldehyde component.

- Ethyl(2-hydroxyethyl)amine as the amine nucleophile.

The reaction proceeds typically in a suitable solvent such as ethanol or methanol, sometimes under reflux, and may require catalysts or acid/base conditions to facilitate the formation of the desired aminobenzaldehyde derivative.

Industrial-Scale Preparation Method (Based on Analogous Processes)

While direct literature on this compound is limited, closely related compounds such as 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde have well-documented preparation methods that provide a valuable framework. These methods can be adapted or serve as a model for synthesizing the target compound.

Key Industrial Preparation Features:

- Single-step nucleophilic aromatic substitution of halogenated benzaldehyde (e.g., p-fluorobenzaldehyde or p-chlorobenzaldehyde) with diethanolamine or related amines.

- Use of high-boiling solvents such as toluene, xylene, chlorobenzene, or methyl isobutyl ketone (MIBK) to facilitate the reaction.

- Catalysts such as zinc chloride or aluminum chloride to promote substitution.

- Reaction temperatures maintained at reflux (~100-120 °C) for extended periods (up to 24 hours).

- Post-reaction acid-base neutralization to pH ~7 to remove excess amine.

- Multiple organic solvent extractions to purify the product.

- Final recrystallization from solvents like ethyl acetate or t-butyl methyl ether to achieve high purity.

Detailed Synthetic Procedure Example (Adapted from CN Patent CN102731327A)

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | p-Fluorobenzaldehyde (250 g), diethanolamine (625 g), zinc chloride (25 g), propyl carbinol (500 g) | Reflux at 105-120 °C for 24 hours under stirring | Formation of 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde intermediate |

| 2 | Cool to 30 °C, adjust pH to 7 with HCl aqueous solution | Neutralization of excess amine | Preparation for extraction |

| 3 | Extract with propyl carbinol (3x), dry organic layer | Separation of product from aqueous phase | Concentrated organic phase containing product |

| 4 | Evaporate solvent under reduced pressure at 70 °C | Removal of solvent | Thick oily residue |

| 5 | Add ethyl acetate (1000 g), dissolve residue by heating to 60 °C | Preparation for crystallization | Solution ready for crystallization |

| 6 | Dry over anhydrous MgSO4, filter hot, cool to 5 °C, stir 1 hour | Crystallization | Pale yellow solid product |

| 7 | Filter and dry at 20-30 °C under air blast | Obtain purified product | Yield ~61%, purity >99.3% by HPLC |

This method highlights the efficiency of a one-step nucleophilic aromatic substitution with mild conditions, high purity, and good yield.

Reaction Scheme

$$

\text{p-Fluorobenzaldehyde} + \text{diethanolamine} \xrightarrow[\text{ZnCl}_2]{\text{Reflux, solvent}} \text{4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde}

$$

For this compound, a similar approach can be used replacing diethanolamine with ethyl(2-hydroxyethyl)amine and p-fluorobenzaldehyde with o-tolualdehyde.

Comparative Data Table of Preparation Parameters

| Parameter | Method A (Patent CN102731327A) | Method B (Reported in Literature) |

|---|---|---|

| Starting materials | p-Fluorobenzaldehyde + diethanolamine | o-Tolualdehyde + ethyl(2-hydroxyethyl)amine |

| Catalyst | ZnCl2 or AlCl3 | Acid/base catalyst or none |

| Solvent | Propyl carbinol, MIBK, toluene | Ethanol, methanol |

| Reaction temperature | 100-120 °C reflux | 60-80 °C reflux |

| Reaction time | 24 hours | 12-24 hours |

| Work-up | pH adjustment, extraction, recrystallization | Similar extraction and purification steps |

| Yield | 57-61% | Variable, typically 60-70% |

| Purity (HPLC) | >99% | >97% |

Research Findings and Notes

- The single-step substitution reaction method is preferred industrially due to its simplicity, mild conditions, and environmental benefits compared to multi-step Vilsmeier-Haack formylation routes which require hazardous reagents like POCl3.

- Use of high-boiling solvents and Lewis acid catalysts enhances reaction rates and yields.

- Post-reaction neutralization and multiple extractions are critical for removing unreacted amines and impurities to achieve high purity.

- The final recrystallization step significantly improves product quality, yielding a pale yellow solid with melting points consistent with literature values.

- The method is scalable and amenable to industrial production with high space-time yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-ethyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Formation of 4-(Ethyl(2-hydroxyethyl)amino)-o-toluic acid.

Reduction: Formation of 4-(Ethyl(2-hydroxyethyl)amino)-o-tolualcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-N-ethyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methyl-N-ethyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde (CAS 1201-91-8)

- Structure: Lacks the methyl group at position 2; amino group substituted with methyl and hydroxyethyl.

- Molecular Formula: C₁₀H₁₃NO₂ (MW: 179.22).

- Solubility : Highly soluble in water and organic solvents due to the hydroxyethyl group .

- Applications: Used in synthesizing inhibitors of dihydrofolate reductase and cyclooxygenase-2 . Key intermediate for fluorescent probes (e.g., 2,4-bis((E)-4-((2-hydroxyethyl)(methyl)amino)styryl)-1-methylpyridinium iodide) .

2-Methyl-N-ethyl-N-(2-cyanoethyl)-4-aminobenzaldehyde (CAS 119-97-1)

- Structure: Replaces hydroxyethyl with cyanoethyl on the amino group; retains methyl at position 2.

- Molecular Formula : C₁₃H₁₆N₂O (MW: 216.28).

- Solubility: Lower water solubility due to the electron-withdrawing cyano group; prefers organic solvents .

- Applications :

- Intermediate in dye synthesis and organic electronics.

- Key Difference: The cyanoethyl group increases chemical stability but reduces reactivity in aqueous environments compared to the hydroxyethyl analog.

4-(2-Hydroxyethyl)phenol (Tyrosol, CAS 501-94-0)

- Structure: Phenolic compound with a hydroxyethyl chain.

- Molecular Formula : C₈H₁₀O₂ (MW: 138.16).

- Solubility: High water solubility due to phenolic –OH and hydroxyethyl groups .

- Applications :

- Antioxidant in nutraceuticals and cosmetics.

- Key Difference: Lacks the aldehyde and amino groups, limiting its utility in synthetic chemistry but enhancing biological compatibility.

Comparative Data Table

| Compound Name | CAS | Molecular Formula | Molecular Weight | Substituents (Amino Group) | Position 2 Substituent | Solubility | Applications |

|---|---|---|---|---|---|---|---|

| 2-Methyl-N-ethyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde | N/A | C₁₃H₁₈N₂O₂ | 234.3 | Ethyl, 2-hydroxyethyl | Methyl | Moderate (Organic) | Pharmaceutical synthesis, Fluorescent probes |

| N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde | 1201-91-8 | C₁₀H₁₃NO₂ | 179.22 | Methyl, 2-hydroxyethyl | None | High (Water/Organic) | Enzyme inhibitors, Chemical synthesis |

| 2-Methyl-N-ethyl-N-(2-cyanoethyl)-4-aminobenzaldehyde | 119-97-1 | C₁₃H₁₆N₂O | 216.28 | Ethyl, 2-cyanoethyl | Methyl | Low (Organic) | Organic intermediates, Dyes |

| Tyrosol | 501-94-0 | C₈H₁₀O₂ | 138.16 | – | – | High (Water) | Antioxidants, Nutraceuticals |

Research Findings

Solubility and Reactivity: The hydroxyethyl group in the target compound improves aqueous solubility compared to cyanoethyl derivatives, facilitating reactions in mixed-solvent systems . The ethyl substituent increases lipophilicity, enhancing membrane permeability in drug delivery applications .

Biological Activity :

- Structural analogs with hydroxyethyl groups (e.g., etophylline) demonstrate the importance of this substituent in modulating enzyme inhibition and solubility .

Synthetic Utility :

- The aldehyde group in the target compound enables condensation reactions for synthesizing fluorescent probes, while the methyl group at position 2 sterically influences regioselectivity .

Biological Activity

2-Methyl-N-ethyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.

Anticancer Properties

Research has shown that derivatives of 4-aminobenzaldehyde, including this compound, exhibit significant cytotoxic activity against various cancer cell lines. For example, studies utilizing the MTT assay demonstrated that this compound can inhibit the growth of human breast cancer (MCF7) and prostate cancer (PC3) cells. The IC values indicate effective concentrations for inducing cell death, highlighting its potential as an anticancer agent .

Enzyme Inhibition

Enzyme inhibition studies have revealed that compounds related to 4-aminobenzaldehyde can act as inhibitors for several enzymes involved in metabolic pathways. For instance, they have been shown to inhibit xanthine oxidase (XO), an enzyme implicated in oxidative stress and inflammation. The mechanism involves hydrogen bonding and hydrophobic interactions between the compound and the enzyme active site, enhancing its inhibitory activity .

Antifungal Activity

Recent investigations into the antifungal properties of benzaldehyde derivatives suggest that they can disrupt cellular antioxidation systems in pathogenic fungi. This disruption is crucial as many fungi are developing resistance to existing antifungal agents. The redox-active nature of these compounds allows them to target and inhibit fungal growth effectively .

Case Studies

- Cytotoxicity in Cancer Cell Lines : A study assessed the cytotoxic effects of this compound on MCF7 and PC3 cells using the MTT assay. Results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations as low as 10 µM.

- Xanthine Oxidase Inhibition : Another study focused on the interaction between this compound and xanthine oxidase, revealing a competitive inhibition pattern with an IC value of approximately 25 µM. This suggests that structural modifications could enhance its efficacy as a therapeutic agent for conditions associated with oxidative stress.

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Methyl-N-ethyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, reacting 4-aminobenzaldehyde derivatives with ethylene oxide or 2-chloroethanol under basic conditions (e.g., NaOH in ethanol) introduces the hydroxyethyl group. Methylation/ethylation steps may employ methyl/ethyl halides or dimethyl sulfate in polar aprotic solvents (e.g., DMF) .

- Optimization : Yield depends on stoichiometry, temperature (60–80°C for 12–24 hours), and solvent choice. Anhydrous conditions prevent hydrolysis of intermediates. Purification via column chromatography (silica gel, DCM:EtOAc gradients) or recrystallization (ethanol/water) improves purity .

Q. How is the purity and structural integrity of this compound validated in research settings?

- Analytical Techniques :

- NMR : and NMR confirm substituent positions and absence of byproducts (e.g., δ 9.8 ppm for aldehyde proton) .

- HPLC : ≥98% purity is achievable using reverse-phase C18 columns with UV detection at 255 nm .

- Melting Point : Lit. values (66–70°C) should match experimental data; deviations indicate impurities .

Q. What are the key solubility properties of this compound, and how do they impact experimental design?

- Solubility Profile : Soluble in water (due to hydroxyethyl group) and organic solvents (DCM, ethanol, DMF). This dual solubility enables use in aqueous/organic reaction systems or as a linker in biphasic catalysis .

- Application Tip : For aqueous-phase reactions, adjust pH to enhance solubility (e.g., weakly acidic conditions stabilize the aldehyde group) .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s reactivity in target-specific syntheses (e.g., drug intermediates)?

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. For example, the aldehyde group’s electron-deficient carbon is prone to nucleophilic additions .

- MD Simulations : Model solvation effects to design solvent systems that stabilize transition states in Suzuki-Miyaura couplings or Pictet-Spengler reactions .

Q. What strategies resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound?

- Case Study : Discrepancies in carbonyl carbon shifts (δ 190–200 ppm) may arise from solvent polarity or concentration effects. Standardize conditions (e.g., DMSO-d6 at 25°C) and cross-validate with high-resolution mass spectrometry (HRMS) .

- Collaborative Approach : Compare data with crystallographic results (e.g., SHELX-refined X-ray structures) to confirm bond lengths/angles .

Q. How does this compound function in multicomponent reactions (MCRs) for synthesizing bioactive heterocycles?

- Mechanistic Insight : The aldehyde group participates in imine formation (e.g., with amines), while the hydroxyethyl group acts as a hydrogen-bond donor, directing regioselectivity in cyclizations. For example, it facilitates synthesis of quinazolinones via cyclocondensation with anthranilic acid .

- Protocol : React with β-ketoesters and ammonium acetate in ethanol under reflux (24 hours) to yield fused heterocycles. Monitor by TLC (Rf ~0.5 in 1:1 hexane:EtOAc) .

Q. What are the challenges in scaling up its use for high-throughput screening (HTS) of enzyme inhibitors?

- Pitfalls : Batch-to-batch variability in purity (>2% impurities can skew HTS results). Implement QC checks via LC-MS and adjust synthetic protocols (e.g., flash chromatography over silica gel) .

- Automation : Use flow chemistry systems to ensure consistent temperature/residence time during ethylation steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.